tert-Butanol-d10

Catalog No.
S714477
CAS No.
53001-22-2
M.F
C4H10O
M. Wt
84.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butanol-d10

CAS Number

53001-22-2

Product Name

tert-Butanol-d10

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane

Molecular Formula

C4H10O

Molecular Weight

84.18 g/mol

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D

InChI Key

DKGAVHZHDRPRBM-SGLLWXCUSA-N

SMILES

CC(C)(C)O

Synonyms

2-Methyl-2-propanol-d10, tert-Butanol-d10, 1,1-Dimethylethanol-d10

Canonical SMILES

CC(C)(C)O

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]

Isotopic Labeling Studies

  • Mechanism Elucidation

    2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- finds use in investigations of reaction mechanisms. By replacing hydrogen atoms with deuterium, researchers can track the movement of specific parts of a molecule within a reaction. The distinct mass difference between hydrogen and deuterium allows scientists to distinguish between the original molecule and the one incorporating the deuterium label using techniques like mass spectrometry .

  • Metabolic Pathways

    Studying metabolic pathways within living organisms is another application. By introducing deuterium into specific positions of a molecule, scientists can trace its breakdown products and follow its journey through an organism's metabolic processes. This information is crucial for understanding drug metabolism and the development of new pharmaceuticals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Improved Resolution

    Due to the different magnetic properties of deuterium compared to hydrogen, 2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- helps improve the resolution of NMR spectra. By replacing protons with deuterium in solvent molecules, researchers can eliminate background signals from the solvent itself, allowing for a clearer view of the signals originating from the molecule of interest .

  • Signal Overlap Reduction

    Overlapping signals from protons in complex molecules can hinder analysis in NMR. Deuteration at specific sites can strategically remove these overlapping signals, providing a clearer picture of the molecule's structure and dynamics .

tert-Butanol-d10, also known as tert-butyl alcohol-d10, is a deuterated form of tert-butanol, characterized by the substitution of ten hydrogen atoms with deuterium. Its chemical formula is C4H10O\text{C}_4\text{H}_{10}\text{O} with the isotopic notation indicating the presence of deuterium. This compound is colorless and has a camphor-like odor, similar to its non-deuterated counterpart. It is miscible with water and common organic solvents, making it useful in various chemical applications .

As a tertiary alcohol, tert-butanol-d10 exhibits unique reactivity compared to primary and secondary alcohols. Key reactions include:

  • Deprotonation: tert-butanol-d10 can be deprotonated by strong bases to form alkoxides, such as potassium tert-butoxide:
    K+C4H9ODC4H9OK++12H2\text{K}+\text{C}_4\text{H}_9\text{OD}\rightarrow \text{C}_4\text{H}_9\text{O}^-\text{K}^++\frac{1}{2}\text{H}_2
  • Halogenation: Reacts with hydrogen chloride to produce tert-butyl chloride-d10:
    C4H9OD+HClC4H9Cl+H2O\text{C}_4\text{H}_9\text{OD}+\text{HCl}\rightarrow \text{C}_4\text{H}_9\text{Cl}+\text{H}_2\text{O}
  • Oxidation Resistance: Unlike primary alcohols, tert-butanol-d10 does not readily oxidize to carbonyl compounds due to the absence of hydrogen atoms adjacent to the hydroxyl group .

The synthesis of tert-butanol-d10 typically involves a Grignard reaction. The process includes:

  • Reacting deuterated methyl magnesium iodide with deuterated acetone in anhydrous tetrahydrofuran.
  • Using anhydrous manganese chloride as a catalyst.
  • Hydrolyzing the reaction product under acidic conditions formed by adding heavy water solution containing deuterated acid.

This method yields high purity and abundance of tert-butanol-d10, making it an efficient synthesis route .

Several compounds share structural similarities with tert-butanol-d10. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
tert-ButanolTertiary AlcoholNon-deuterated form; widely used as a solvent
IsobutanolSecondary AlcoholDifferent branching; more reactive than tert-butanol
1-ButanolPrimary AlcoholLinear structure; more susceptible to oxidation
EthanolPrimary AlcoholCommon alcohol; used in beverages and solvents

tert-Butanol-d10's uniqueness lies in its complete deuteration, which can significantly affect its physical properties and reactivity compared to these similar compounds .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

53001-22-2

Wikipedia

2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol

Dates

Modify: 2023-08-15

Explore Compound Types